N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Structural and Pharmacophoric Features of Bridgehead Nitrogen Heterocycles
The thiazolo[3,2-a]pyrimidine core is defined by its bicyclic architecture, where the thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyrimidine ring (a six-membered diazine). The bridgehead nitrogen atom serves as a critical pharmacophoric element, enabling hydrogen bonding and dipole interactions with enzymatic active sites. Conformational analyses reveal that substitutions at positions C2, C3, C5, and C6 significantly influence molecular geometry and supramolecular aggregation patterns. For instance, aryl substituents at C5 adopt distinct "up" or "down" orientations depending on their electronic and steric properties, which modulate intermolecular interactions such as C–H···π stacking and hydrogen bonding.
Table 1: Comparative Structural Features of Select Bridgehead Nitrogen Heterocycles
The benzo[d]dioxole moiety in N-(benzo[d]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide introduces additional complexity. This bicyclic ether group enhances lipophilicity and metabolic stability, while its electron-rich aromatic system facilitates π-π interactions with target proteins. The 7-hydroxy and 5-oxo groups on the thiazolopyrimidine core further contribute to hydrogen-bonding capacity, critical for binding affinity.
Historical Development of Thiazolopyrimidine Derivatives as Bioactive Agents
The exploration of thiazolo[3,2-a]pyrimidines began in the mid-20th century, with early studies focused on synthetic methodologies and structural elucidation. Initial interest in these compounds arose from their structural resemblance to purine bases, suggesting potential as nucleic acid analogs. By the 1980s, researchers began systematically evaluating their biological properties, leading to the discovery of antimicrobial and anti-inflammatory activities.
Table 2: Milestones in Thiazolopyrimidine Derivative Development
The incorporation of benzo[d]dioxole units into thiazolopyrimidine scaffolds, as seen in the titular compound, represents a modern innovation aimed at optimizing drug-like properties. This strategy leverages the known bioactivity of benzodioxole derivatives, which exhibit COX inhibition and anticancer effects. For example, the methylenedioxy group in benzodioxole enhances membrane permeability, while its planar structure promotes intercalation into hydrophobic protein pockets.
Recent synthetic advancements have enabled precise functionalization at the C6 position of thiazolopyrimidines, allowing the introduction of carboxamide groups. This modification, as present in N-(benzo[d]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, has been shown to improve aqueous solubility without compromising target engagement. Computational studies suggest that the carboxamide moiety participates in key hydrogen-bonding interactions with residues in enzymatic binding sites, such as cyclooxygenase-2 (COX-2) and tyrosine kinases.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S/c19-12(11-13(20)17-15-18(14(11)21)3-4-24-15)16-6-8-1-2-9-10(5-8)23-7-22-9/h1-5,20H,6-7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMCSOAXMBMWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N=C4N(C3=O)C=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of benzo[d][1,3]dioxole derivatives with thiazolo-pyrimidine frameworks. The synthesis typically involves the formation of a carboxamide linkage which is crucial for its biological activity. The structural features of the compound, including the benzo[d][1,3]dioxole moiety and the thiazolo-pyrimidine core, are essential for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by changes in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Flow cytometry analyses reveal that this compound can induce cell cycle arrest at specific phases, thereby inhibiting cell division and promoting apoptosis.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on HepG2 Cells : A detailed investigation into the effects on HepG2 cells showed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation.
- HCT116 Cell Line Analysis : Another study focused on HCT116 cells demonstrated that this compound effectively reduced tumor growth in xenograft models.
Scientific Research Applications
Antitumor Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promising antitumor activity. In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation .
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. The structural features of the compound contribute to its ability to disrupt microbial cell membranes .
Neurological Disorders
The compound's potential application in treating neurological disorders is being explored. Preliminary studies suggest that it may have neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro assays indicate that it can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, this compound was evaluated for its efficacy against breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The treated group exhibited reduced neuronal loss and improved motor function compared to the control group. This suggests potential for developing therapies targeting neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their structural differences are summarized below:
Key Observations :
- Substituent Impact on Bioactivity : The furan-2-ylmethyl analog (β1i: 31%, β5i: 32%) shows higher β5i inhibition than the benzo[d]thiazole analog (β5i: 23%), suggesting that the thiazolo[3,2-a]pyrimidine core enhances β5i selectivity compared to benzo[d]thiazole derivatives .
- Electron-Withdrawing Groups : The 5-oxo and 7-hydroxy groups in the target compound may improve hydrogen-bonding with proteasomal active sites, analogous to the 3-oxo group in 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide .
Physical Properties and Stability
- Crystal Packing : Thiazolo[3,2-a]pyrimidine derivatives like Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit intermolecular C–H···O hydrogen bonds, enhancing thermal stability .
Q & A
Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions between thiazolopyrimidine precursors and substituted benzaldehyde derivatives. A common approach involves refluxing a mixture of a thiazolopyrimidine core (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid, sodium acetate, and a benzaldehyde derivative (e.g., 2,4,6-trimethoxybenzaldehyde) in acetic acid/acetic anhydride (1:1) for 8–10 hours . Recrystallization from ethyl acetate/ethanol yields pure crystals suitable for structural analysis. Yield optimization (e.g., 78%) requires precise stoichiometry and temperature control .
Q. How is X-ray crystallography employed to determine the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals the compound’s flattened boat conformation in the thiazolopyrimidine ring, with a puckering amplitude of 0.224 Å at the chiral C5 atom. The dihedral angle between the thiazolopyrimidine and benzodioxole rings (80.94°) indicates steric and electronic interactions influencing molecular packing . Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice, forming chains along the c-axis .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence conformational flexibility and intermolecular interactions?
- Methodological Answer : Substituents like methoxy ( ), fluorine ( ), or carboxyl ( ) groups alter the benzylidene ring’s electron density and steric bulk, modulating dihedral angles and hydrogen-bonding patterns. For example:
- 2-Fluorobenzylidene (): Electron-withdrawing fluorine increases polarization, enhancing dipole-dipole interactions.
- 2,4,6-Trimethoxybenzylidene (): Methoxy groups create steric hindrance, reducing planarity (dihedral angle ~81°) and favoring bifurcated hydrogen bonds .
Computational tools (e.g., DFT) can quantify substituent effects on torsional energy barriers .
Q. How can researchers resolve contradictions between spectral data (e.g., NMR) and crystallographic findings?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) in solution versus static crystal structures. To reconcile:
- Dynamic NMR : Monitor temperature-dependent chemical shifts to detect equilibria (e.g., keto-enol tautomers).
- SCXRD : Confirm dominant conformers in the solid state. For example, shows a fixed Z-configuration in the crystal, while solution-phase NMR may average signals from multiple rotamers .
- DFT Simulations : Compare calculated NMR chemical shifts with experimental data to validate proposed conformers .
Q. What computational strategies predict the compound’s bioactivity based on its structural features?
- Methodological Answer :
- Molecular Docking : Use the compound’s X-ray-derived geometry (e.g., flattened boat conformation) to model binding to target proteins (e.g., kinases or GPCRs). The benzodioxole moiety may engage in π-π stacking, while the carboxamide group participates in hydrogen bonding .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features (e.g., the 7-hydroxy group as a hydrogen-bond donor) to screen for potential targets .
- QSAR : Correlate substituent variations (e.g., methoxy vs. fluoro) with activity data from analogous thiazolopyrimidine derivatives () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
